![molecular formula C22H20F4N4O8S2 B274014 Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate](/img/structure/B274014.png)
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate, also known as DFTD, is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrazine-based compound that has been synthesized for various applications, including biomedical research, drug discovery, and materials science.
作用机制
The mechanism of action of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate involves the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can induce oxidative stress in cells, leading to cell death. The mechanism of action of this compound as a fluorescent probe for ROS involves the quenching of the fluorescence signal upon reaction with ROS. This property can be exploited for the detection of ROS in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. However, further studies are needed to evaluate its long-term effects and potential toxicity. This compound has been shown to induce cell death in cancer cells, but its effects on normal cells are still under investigation.
实验室实验的优点和局限性
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has several advantages for lab experiments, including its high solubility in various solvents, stability under physiological conditions, and low toxicity. However, its use as a photosensitizer for PDT requires exposure to light, which may limit its application in vivo. In addition, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the use of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate in scientific research. One potential application is in the development of new diagnostic tools for the detection of ROS in biological systems. This compound can also be used as a building block for the synthesis of new materials with potential applications in drug delivery and imaging. Further studies are needed to evaluate the long-term effects and potential toxicity of this compound, as well as its efficacy in vivo as a photosensitizer for PDT.
合成方法
The synthesis of Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate involves the reaction of 4-(difluoromethylsulfonyl)phenylhydrazine with diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
Diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has shown promising results in the diagnosis of various diseases, including cancer and cardiovascular diseases. This compound has also been used as a photosensitizer for photodynamic therapy (PDT), a non-invasive treatment for cancer that involves the use of light and a photosensitizing agent to generate reactive oxygen species that can kill cancer cells. In addition, this compound has been used as a building block for the synthesis of various materials, including polymers and nanoparticles, with potential applications in drug delivery and imaging.
属性
分子式 |
C22H20F4N4O8S2 |
|---|---|
分子量 |
608.5 g/mol |
IUPAC 名称 |
diethyl 1,4-bis[4-(difluoromethylsulfonyl)phenyl]-1,2,4,5-tetrazine-3,6-dicarboxylate |
InChI |
InChI=1S/C22H20F4N4O8S2/c1-3-37-19(31)17-27-30(14-7-11-16(12-8-14)40(35,36)22(25)26)18(20(32)38-4-2)28-29(17)13-5-9-15(10-6-13)39(33,34)21(23)24/h5-12,21-22H,3-4H2,1-2H3 |
InChI 键 |
REABJYJDNQAMCO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=NN1C2=CC=C(C=C2)S(=O)(=O)C(F)F)C(=O)OCC)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
规范 SMILES |
CCOC(=O)C1=NN(C(=NN1C2=CC=C(C=C2)S(=O)(=O)C(F)F)C(=O)OCC)C3=CC=C(C=C3)S(=O)(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



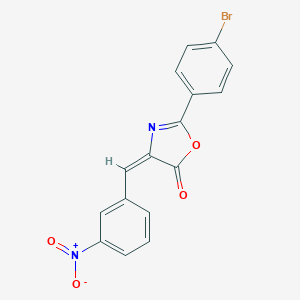
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
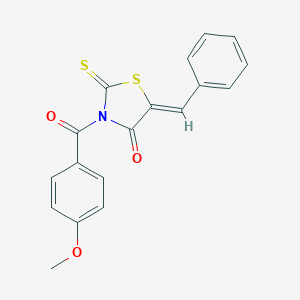
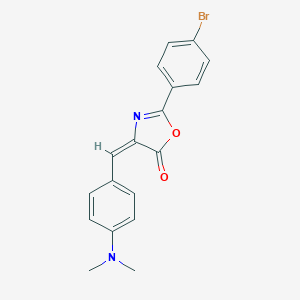
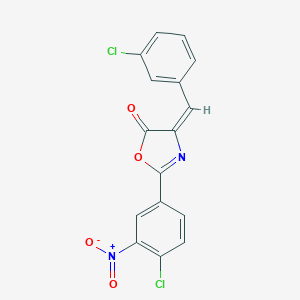
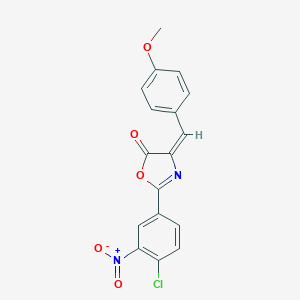
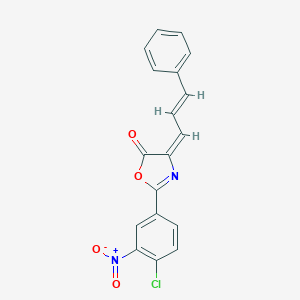
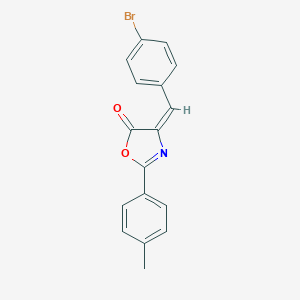

![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)


![Ethyl 2-[(diethoxyphosphorothioyl)sulfanyl]-3-(4-hydroxyanilino)-2-butenoate](/img/structure/B273957.png)
![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)